molecular formula C22H18N2O3 B2933866 3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922108-80-3

3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2933866
CAS No.: 922108-80-3
M. Wt: 358.397
InChI Key: GDVIEAOHKUAIOK-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a benzamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. This compound is characterized by:

  • Molecular formula: C₂₄H₂₀N₂O₃.
  • Core structure: A 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one scaffold, where the oxygen atom in the 1,4-azepine ring distinguishes it from sulfur-containing thiazepine analogs.
  • Substituents: A 3,4-dimethylbenzamide group at position 2 of the oxazepine ring.

The compound’s structural uniqueness lies in its oxygen-containing azepine ring and the lipophilic 3,4-dimethylphenyl group, which may influence receptor-binding affinity and pharmacokinetic properties compared to related analogs .

Properties

IUPAC Name

3,4-dimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-13-7-8-15(11-14(13)2)21(25)23-16-9-10-19-17(12-16)22(26)24-18-5-3-4-6-20(18)27-19/h3-12H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVIEAOHKUAIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . The Dopamine D2 receptor is a G protein-coupled receptor located in the central nervous system. It plays a crucial role in the functioning of the brain’s reward system and is involved in mood, motivation, and decision-making processes.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor. This inhibition can alter the balance of neurotransmitters in the brain, leading to changes in mood and behavior.

Result of Action

The inhibition of the Dopamine D2 receptor by this compound can lead to a variety of effects at the molecular and cellular level. These effects can manifest as changes in mood, motivation, and motor control, depending on the specific pathways affected. In some cases, this compound may be used to treat disorders related to dopamine imbalance, such as schizophrenia, bipolar disorder, and certain types of depression.

Biological Activity

3,4-Dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound belonging to the dibenzo[b,f][1,4]oxazepine class. This class has been recognized for its diverse pharmacological properties, including potential applications in treating neurological disorders and other medical conditions. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 302.35 g/mol
  • CAS Number : 921920-59-4
  • Structure : The compound features a complex arrangement of rings and functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine family exhibit various biological activities, including:

  • Antipsychotic Effects : Similar compounds have demonstrated the ability to modulate neurotransmitter systems, particularly dopamine receptors.
  • Antifungal Properties : Some derivatives have shown efficacy against fungal strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntipsychoticModulation of dopamine receptors
AntifungalEfficacy against Botrytis cinerea
ToxicityLow toxicity in zebrafish embryos

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific biological targets such as:

  • Dopamine Receptors : Compounds in this class have been noted for their selective inhibition of dopamine D2 receptors, which is significant in the treatment of psychiatric disorders.

Case Studies and Research Findings

  • Antifungal Activity :
    A study synthesized various benzamide derivatives and tested their antifungal activity against Botrytis cinerea. The results indicated that some compounds exhibited higher efficacy than traditional antifungals like pyraclostrobin. The compound demonstrated an EC50 value of 14.44 μg/mL against Botrytis cinerea, indicating potent antifungal properties .
  • Toxicity Assessment :
    In toxicity studies involving zebrafish embryos, the compound was classified as low toxicity with an acute toxicity threshold of 20.58 mg/L. This suggests a favorable safety profile for further development .

Table 2: Efficacy Data from Case Studies

CompoundEC50 (μg/mL)Activity Type
3,4-Dimethyl-N-(11-oxo...)14.44Antifungal against Botrytis cinerea
Other BenzamidesVariesAntifungal

Comparison with Similar Compounds

(a) N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide

  • Molecular formula : C₂₂H₁₅F₃N₂O₃.
  • Key differences : Substitution at position 8 of the oxazepine ring with a methyl group and a 4-trifluoromethylbenzamide group.
  • Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability but reduces basicity compared to the 3,4-dimethyl substituent in the target compound .

(b) 3,4-Diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

  • Molecular formula : C₂₄H₂₂N₂O₅.
  • Key differences : Ethoxy groups at positions 3 and 4 of the benzamide instead of methyl groups.
  • Impact : Increased steric bulk and hydrophilicity may reduce membrane permeability compared to the dimethyl analog .

Thiazepine-Based Analogues

Thiazepine derivatives (sulfur-containing analogs) exhibit distinct electronic and steric properties:

(a) N-(4-Methoxybenzyl)-11-oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide

  • Molecular formula : C₂₅H₂₅N₂O₄S.
  • Key differences : Sulfur atom in the azepine ring, a propyl group at position 10, and a 5-oxide moiety.

(b) 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide

  • Molecular formula : C₂₁H₂₀N₂O₄S.
  • Key differences : Ethyl group at position 10 and a 4-methoxyphenyl substituent.
  • Impact : The 4-methoxy group may enhance hydrogen-bonding interactions with target receptors, but the sulfur atom could introduce metabolic instability .

Substituent Effects on Pharmacological Profiles

Compound Name Core Structure Substituents Molecular Weight Key Pharmacological Inference
Target Compound Oxazepine 3,4-Dimethylbenzamide 384.4 High lipophilicity, potential CNS activity
N-(10-Ethyl-11-oxo-oxazepin-2-yl)-4-methylbenzamide Oxazepine 4-Methylbenzamide, ethyl at N10 372.4 Moderate lipophilicity; ethyl may prolong half-life
10-Ethyl-N-(4-methoxybenzyl)-thiazepine-8-carboxamide Thiazepine 4-Methoxybenzyl, ethyl at N10 449.1 Enhanced solubility but reduced BBB penetration

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